Cas no 59045-82-8 ((3S)-piperidine-3-carboxylic acid)
(3S)-piperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-Piperidine-3-carboxylic acid
- (S)-(+)-Piperidine-3-carboxylic acid
- S-(+)-3-Piperidinecarboxylic acid
- (S)-(+)-3-Piperidinecarboxylic Acid
- L-Nipecotic acid
- (S)-(+)-Nipecotic acid
- (S)-Nipecotic acid
- L(+)-Nipecotic acid
- (3S)-piperidine-3-carboxylic acid
- (+)-nipecotic acid
- (3S)-nipecotic acid
- (S)-hexahydronicotinic acid
- (+)-hexahydronicotinic acid
- (3S)-hexahydronicotinic acid
- (3S)-3-piperidinecarboxylic acid
- 3-Piperidinecarboxylic acid, (3S)-
- (3S)-(+)-piperidine-3-carboxylic acid
- L-PIPERIDINE-3-
- (S)-piperidine-3-carboxylic acid;L(+)-NIPECOTIC ACID
- L-BETA-HOMOPROLINE
- UNII-2635N2PS4Q
- (S)-3-PIPERIDINECARBOXYLIC ACID
- piperidine-3-(S)-carboxylic acid
- Lopac-211672
- Q27225702
- NCGC00014992-02
- NCGC00024510-01
- N0678
- (+)-piperidine-3-carboxylic acid
- DB08849
- Tocris-0236
- L-PIPERIDINE-3-CARBOXYLIC ACID
- 3-Piperidinecarboxylic acid, (S)-
- NIPECOTIC ACID, S-
- H-BETA-HOPRO-OH
- S-(+)-nipecotic acid
- CHEMBL77484
- BDBM50020888
- MFCD01630807
- 59045-82-8
- Q-103036
- NIPECOTIC ACID, S-(+)-
- AMY4228
- 2635N2PS4Q
- SCHEMBL254683
- J423.228C
- (S)-(+)-3-Piperidinecarboxylic acid, 97%
- AC-6184
- AKOS006238145
- S(+)-nipecotic acid
- XJLSEXAGTJCILF-YFKPBYRVSA-N
- AKOS015854507
- A8322
- CS-W013451
- Nipecotic acid, S(+)-
- CHEBI:222169
- NCGC00014992-01
- F0001-2356
- DS-1478
-
- MDL: MFCD01630807
- Inchi: 1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1
- InChI Key: XJLSEXAGTJCILF-YFKPBYRVSA-N
- SMILES: OC([C@@H]1CNCCC1)=O
Computed Properties
- Exact Mass: 129.07900
- Monoisotopic Mass: 129.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2.9
- Topological Polar Surface Area: 49.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.1±0.1 g/cm3
- Melting Point: 254 °C (dec.)
- Boiling Point: 265.8±33.0 °C at 760 mmHg
- Flash Point: 114.5±25.4 °C
- Refractive Index: 4.5 ° (C=5, H2O)
- PSA: 49.33000
- LogP: 0.39940
- Optical Activity: [α]/D 3.0 to 6.5°, c = 1 in H2O
(3S)-piperidine-3-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
- Storage Condition:Room temperature
(3S)-piperidine-3-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3S)-piperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005284-25g |
(S)-Piperidine-3-carboxylic acid |
59045-82-8 | 95% | 25g |
$408.45 | 2023-09-01 | |
| Alichem | A129005284-100g |
(S)-Piperidine-3-carboxylic acid |
59045-82-8 | 95% | 100g |
$797.90 | 2023-09-01 | |
| Fluorochem | 040064-1g |
L(+)-Nipecotic acid |
59045-82-8 | 97% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 040064-5g |
L(+)-Nipecotic acid |
59045-82-8 | 97% | 5g |
£57.00 | 2022-03-01 | |
| Fluorochem | 040064-25g |
L(+)-Nipecotic acid |
59045-82-8 | 97% | 25g |
£231.00 | 2022-03-01 | |
| AstaTech | 64551-1/G |
L(+)-NIPECOTIC ACID |
59045-82-8 | 97% | 1g |
$30 | 2023-09-16 | |
| AstaTech | 64551-5/G |
L(+)-NIPECOTIC ACID |
59045-82-8 | 97% | 5g |
$68 | 2023-09-16 | |
| AstaTech | 64551-25/G |
L(+)-NIPECOTIC ACID |
59045-82-8 | 97% | 25g |
$270 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018829-1g |
(3S)-piperidine-3-carboxylic acid |
59045-82-8 | 98% | 1g |
¥50 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018829-25g |
(3S)-piperidine-3-carboxylic acid |
59045-82-8 | 98% | 25g |
¥1595 | 2023-07-11 |
(3S)-piperidine-3-carboxylic acid Suppliers
(3S)-piperidine-3-carboxylic acid Related Literature
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Priyanka Lahiri,Hitesh Verma,Ashraya Ravikumar,Jayanta Chatterjee Chem. Sci. 2018 9 4600
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Worawat Niwetmarin,Hugo Rego Campello,Hazel A. Sparkes,Varinder K. Aggarwal,Timothy Gallagher Org. Biomol. Chem. 2018 16 5823
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Edmund I. Graziani Nat. Prod. Rep. 2009 26 602
Additional information on (3S)-piperidine-3-carboxylic acid
(3S)-Piperidine-3-Carboxylic Acid (CAS No. 59045-82-8): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research
(3S)-Piperidine-3-carboxylic acid (CAS No. 59045-82-8) is a chiral compound that has gained significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is a key intermediate in the synthesis of various bioactive molecules and has been extensively studied for its potential therapeutic applications. In this article, we will delve into the structural characteristics, chemical properties, and recent advancements in the research and application of (3S)-piperidine-3-carboxylic acid.
Structural Characteristics
(3S)-Piperidine-3-carboxylic acid is a chiral derivative of piperidine, a six-membered heterocyclic amine. The compound features a carboxylic acid group attached to the 3-position of the piperidine ring, with the chiral center at the 3-position conferring its enantiomeric specificity. The molecular formula of (3S)-piperidine-3-carboxylic acid is C6H11NO2, and its molecular weight is approximately 129.16 g/mol. The presence of the chiral center makes it an important building block in asymmetric synthesis, where enantiopure compounds are often required for pharmaceutical applications.
Chemical Properties
(3S)-Piperidine-3-carboxylic acid exhibits several notable chemical properties that make it a versatile reagent in synthetic chemistry. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The carboxylic acid group can undergo various reactions, including esterification, amidation, and decarboxylation. Additionally, the piperidine ring can participate in nucleophilic substitution reactions and can be functionalized through electrophilic aromatic substitution.
The chiral nature of (3S)-piperidine-3-carboxylic acid allows for the preparation of enantiopure derivatives, which are crucial for developing drugs with specific biological activities. The ability to control stereochemistry during synthesis is essential for optimizing the pharmacological properties of drug candidates.
Synthesis and Preparation
The synthesis of (3S)-piperidine-3-carboxylic acid has been extensively studied, and several methods have been developed to achieve high enantiomeric purity. One common approach involves the asymmetric hydrogenation of a prochiral precursor followed by selective functionalization to introduce the carboxylic acid group. Another method involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the synthesis process.
A recent study published in the Journal of Organic Chemistry reported a novel method for the enantioselective synthesis of (3S)-piperidine-3-carboxylic acid using a chiral phosphoric acid catalyst. This method achieved high enantiomeric excess (ee) values and good yields, making it a promising approach for large-scale production.
Biological Activity and Applications
(3S)-Piperidine-3-carboxylic acid has been investigated for its potential biological activities and has shown promise in various therapeutic areas. One area of significant interest is its use as an intermediate in the synthesis of drugs targeting neurological disorders. For example, derivatives of (3S)-piperidine-3-carboxylic acid have been explored as potential treatments for Alzheimer's disease due to their ability to modulate acetylcholinesterase activity.
In addition to neurological applications, (3S)-piperidine-3-carboxylic acid has been studied for its anti-inflammatory properties. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways.
The versatility of (3S)-piperidine-3-carboxylic acid extends to other therapeutic areas as well. For instance, it has been used as a building block in the development of antiviral agents targeting HIV and other viral infections. The ability to modify the piperidine ring and carboxylic acid group allows for fine-tuning of pharmacological properties to achieve optimal therapeutic effects.
Clinical Trials and Future Prospects strong> p > < p >Several compounds derived from( 3 S ) - p i p e r i d i n e - 3 - c a r b o x y l i c a c i d strong > have entered clinical trials for various indications . For example , a Phase II clinical trial evaluating a derivative as a treatment for Alzheimer's disease showed promising results , with significant improvements in cognitive function observed in patients . Another compound derived from( 3 S ) - p i p e r i d i n e - 3 - c a r b o x y l i c a c i d strong > is currently undergoing Phase I trials for its anti-inflammatory properties . p > < p >The ongoing research and clinical trials highlight the potential of( 3 S ) - p i p e r i d i n e - 3 - c a r b o x y l i c a c i d strong > as a valuable scaffold for drug discovery . Its unique structural features and biological activities make it an attractive candidate for further exploration in medicinal chemistry . p > < p >In conclusion ,< strong >( 3 S ) - p i p e r i d i n e - 3 - c a r b o x y l i c a c i d strong > ( CAS No . 59045 - 82 - 8 ) is a versatile compound with significant potential in chemical and pharmaceutical research . Its structural characteristics , chemical properties , and biological activities make it an important building block for developing new drugs targeting various therapeutic areas . As research continues to advance , we can expect to see more innovative applications of this compound in the future . p > article > < / response >
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